molecular formula C13H18ClNO3S B4623533 4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide

4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide

Cat. No.: B4623533
M. Wt: 303.81 g/mol
InChI Key: ZYRLDXACKYYMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H18ClNO3S and its molecular weight is 303.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.0695923 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

Sulfonamide compounds, such as those derived from benzenesulfonamides, are utilized in catalysis and organic synthesis. For instance, sulfonamide-substituted iron phthalocyanines have been designed for their solubility, stability, and potential as oxidation catalysts. They exhibit remarkable stability under oxidative conditions and are used in the oxidation of olefins, with cyclohexene oxidation leading to allylic ketones, and styrene oxidation primarily yielding benzaldehyde (Umit Işci et al., 2014).

Medicinal Chemistry

In medicinal chemistry, sulfonamide derivatives are explored for their therapeutic potential. For example, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides were synthesized and evaluated for their inhibitory activities against cyclooxygenase enzymes, revealing the impact of substituents on the sulfonamide group and the selectivity towards COX-2 over COX-1. This research led to the identification of potent and selective COX-2 inhibitors, highlighting the role of sulfonamide compounds in developing anti-inflammatory and analgesic agents (Hiromasa Hashimoto et al., 2002).

Anticancer Research

Sulfonamide compounds are also being investigated for their anticancer properties. New dibenzensulfonamides were synthesized and tested for their cytotoxicities against various tumor cell lines. These compounds induced apoptosis and autophagy pathways in cancer cells and showed inhibitory effects on carbonic anhydrase isoenzymes associated with tumors, providing insights into the design of new anticancer drug candidates (H. Gul et al., 2018).

Enzyme Inhibition

The role of sulfonamides in enzyme inhibition, particularly carbonic anhydrases, is a significant area of research. Unprotected primary sulfonamide groups have facilitated the synthesis of novel [1,4]oxazepine-based carbonic anhydrase inhibitors, which are of interest for their therapeutic relevance in treating conditions like glaucoma, epilepsy, and certain types of tumors (A. Sapegin et al., 2018).

Antimicrobial Studies

Sulfonamide derivatives have also been explored for their antimicrobial properties. Novel compounds synthesized from aminobenzenesulfonamides showed significant antimicrobial activity against various bacterial strains and fungal spores, highlighting the potential of sulfonamide compounds in developing new antimicrobial agents (S. Vanparia et al., 2010).

Properties

IUPAC Name

4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-15(12-4-2-3-5-13(12)16)19(17,18)11-8-6-10(14)7-9-11/h6-9,12-13,16H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRLDXACKYYMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1O)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide
Reactant of Route 5
4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide
Reactant of Route 6
4-chloro-N-(2-hydroxycyclohexyl)-N-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.